1-(3-Pyrrolidinopropyl)Piperazine
Overview
Description
1-(3-Pyrrolidinopropyl)Piperazine is an organic compound with the molecular formula C11H23N3. It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring.
Mechanism of Action
Target of Action
The primary target of 1-(3-Pyrrolidinopropyl)Piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor can lead to a series of downstream effects, primarily resulting in the paralysis of parasites .
Pharmacokinetics
It is known that upon entry into the systemic circulation, similar compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily result in the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Action Environment
Like many chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
1-(3-Pyrrolidinopropyl)Piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is responsible for hydrolyzing acetylcholine. By inhibiting acetylcholinesterase, this compound can affect neurotransmission and neuromuscular junctions .
Additionally, this compound interacts with gamma-aminobutyric acid (GABA) neurotransmitters in nerve cells, acting as an agonist. This interaction enhances the inhibitory effects of GABA, leading to altered neuronal activity . The compound also affects the metabolism of succinic acid in ascarids, disrupting their energy management .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxicity and the ability to induce apoptosis. Studies have shown that this compound can upregulate intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . This leads to DNA fragmentation and nuclear condensation, ultimately resulting in cell death.
Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, the compound can affect cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, which can enhance cholinergic signaling.
Additionally, this compound acts as an agonist for GABA receptors, promoting the inhibitory effects of GABA on neuronal activity . This interaction can lead to reduced neuronal excitability and altered neurotransmission.
The compound also affects gene expression by modulating the activity of transcription factors and signaling pathways. This can result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biological activities .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. In animal studies, single oral doses of this compound greater than 110 mg/kg can cause slight adverse drug reactions, while doses greater than 800 mg/kg can result in neurotoxic symptoms .
Threshold effects have also been observed, with certain dosages required to achieve specific biological effects. These findings highlight the importance of dosage optimization in the use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent breakdown . This metabolic process can affect the compound’s bioavailability and biological activity.
Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy management and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . These interactions can affect the compound’s localization and accumulation within specific tissues and organs.
Furthermore, this compound’s distribution within the body can influence its pharmacokinetics and overall biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Pyrrolidinopropyl)Piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-chloropropylpyrrolidine under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperazine and 3-chloropropylpyrrolidine
Conditions: Basic medium, often using sodium hydroxide or potassium carbonate
Solvent: Common solvents include ethanol or methanol
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyrrolidinopropyl)Piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products:
Oxidation: N-oxides of this compound
Reduction: Reduced derivatives with altered nitrogen functionalities
Substitution: Various substituted piperazine and pyrrolidine derivatives
Scientific Research Applications
1-(3-Pyrrolidinopropyl)Piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various conditions, including neurological disorders and infections.
Comparison with Similar Compounds
1-(3-Pyrrolidinopropyl)Piperazine can be compared with other similar compounds, such as:
- 1-(2-Pyrrolidinoethyl)Piperazine
- 1-(3-Phenylpropyl)Piperazine
- 1-(3-Pyridinylmethyl)Piperazine
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXVYOQQRAMPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371946 | |
Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224309-80-2 | |
Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 224309-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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